N-Allylphenothiazine
Overview
Description
N-Allylphenothiazine is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms Phenothiazine and its derivatives are known for their versatile applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allylphenothiazine can be synthesized through several methods. One common approach involves the reaction of phenothiazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Allylphenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol or m-chloroperoxybenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of potassium carbonate and DMF
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
N-Allylphenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Allylphenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it can modulate neurotransmitter activity, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
N-Alkylphenothiazines: These compounds have alkyl groups instead of allyl groups and exhibit similar chemical properties but different biological activities.
Phenothiazine: The parent compound, which lacks the allyl group, has a broader range of applications but may not be as effective in specific reactions.
N-Arylphenothiazines: These derivatives have aryl groups and are often used in photoredox catalysis.
Uniqueness
N-Allylphenothiazine stands out due to its unique allyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other phenothiazine derivatives may not be as effective .
Properties
IUPAC Name |
10-prop-2-enylphenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVSLJXVNAYUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470510 | |
Record name | N-Allylphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20962-92-9 | |
Record name | N-Allylphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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